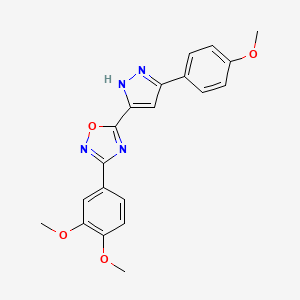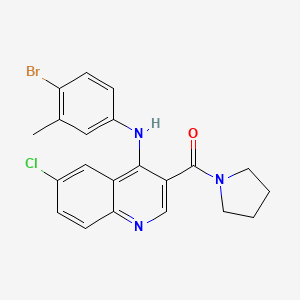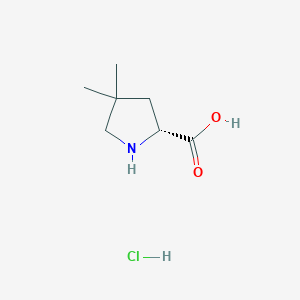![molecular formula C16H17N3O2 B2532850 2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]éthyl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1936614-29-7](/img/structure/B2532850.png)
2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]éthyl}-2,3-dihydro-1H-isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is an interesting organic molecule known for its imidazole and isoindole functional groups. This structure provides the compound with significant potential in various fields, including chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione has a broad range of applications:
Chemistry: : As a building block in organic synthesis, especially in creating complex heterocyclic structures.
Biology: : Potential roles in studying enzymatic functions and receptor binding due to its imidazole moiety.
Medicine: : Exploration as a therapeutic agent, leveraging its bioactive imidazole ring.
Industry: : Applications in materials science, such as the development of polymers and dyes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves the construction of the imidazole ring followed by its attachment to an isoindole framework. Key steps may include:
Cyclization reactions: to form the imidazole ring.
Alkylation: reactions to introduce the isopropyl group.
Coupling reactions: to attach the imidazole to the isoindole structure.
Specific conditions will vary, but common reagents include strong bases (such as sodium hydride), solvents (such as dimethylformamide), and catalysts (like palladium complexes).
Industrial Production Methods
Industrial-scale synthesis would focus on optimizing yield and purity while minimizing costs. This might involve:
Flow chemistry techniques: to enhance reaction efficiency.
Automated synthesis: to streamline production.
Green chemistry principles: to reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation to introduce additional functional groups or alter its electronic properties.
Reduction: : Reduction can be used to modify the imidazole or isoindole rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substitution reagents: : Halides, sulfonates under conditions like reflux or inert atmospheres.
Major Products
Substituted derivatives: with various functional groups.
Oxidized or reduced forms: for different applications.
Mécanisme D'action
Mechanism of Effects
The compound exerts its effects through its interactions with various molecular targets:
Enzymes and receptors: : The imidazole ring can interact with active sites or binding pockets, influencing biological activity.
Pathways: : It may be involved in modulating signal transduction pathways or inhibiting specific enzymes, contributing to its bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{2-[2-(propan-2-yl)-1H-imidazol-4-yl]ethyl}-1H-isoindole-1,3-dione: : Differing in the position of the imidazole substituent.
2-(2-(propan-2-yl)-1H-imidazol-5-yl)ethylbenzo[d]isothiazol-3(2H)-one: : Featuring a related but distinct heterocyclic system.
Uniqueness
2-{2-[2-(propan-2-yl)-1H-imidazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its specific arrangement of functional groups, which can confer unique reactivity and biological properties, making it valuable for targeted research and applications.
There you have it: an in-depth exploration of this intriguing compound!
Propriétés
IUPAC Name |
2-[2-(2-propan-2-yl-1H-imidazol-5-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10(2)14-17-9-11(18-14)7-8-19-15(20)12-5-3-4-6-13(12)16(19)21/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILBSQFWYDNNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(N1)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2532769.png)

![8-(pyrazine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2532771.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2532773.png)


![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2532778.png)


![N-(4-bromophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2532783.png)



